molecular formula C18H19NO4S B300905 5-[3-Ethoxy-4-(2-propynyloxy)benzylidene]-3-propyl-1,3-thiazolidine-2,4-dione

5-[3-Ethoxy-4-(2-propynyloxy)benzylidene]-3-propyl-1,3-thiazolidine-2,4-dione

Cat. No. B300905
M. Wt: 345.4 g/mol
InChI Key: SDQOKBQDYXPLKQ-VBKFSLOCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-[3-Ethoxy-4-(2-propynyloxy)benzylidene]-3-propyl-1,3-thiazolidine-2,4-dione, also known as EPTB, is a thiazolidinedione derivative that has been extensively studied for its potential applications in various scientific research fields. This compound has been found to possess a range of biochemical and physiological effects that make it a promising candidate for further research.

Mechanism of Action

The mechanism of action of 5-[3-Ethoxy-4-(2-propynyloxy)benzylidene]-3-propyl-1,3-thiazolidine-2,4-dione is not fully understood, but it is believed to involve the activation of peroxisome proliferator-activated receptor gamma (PPARγ). This activation leads to the upregulation of genes involved in glucose and lipid metabolism, as well as the downregulation of genes involved in inflammation and cell proliferation.
Biochemical and Physiological Effects:
5-[3-Ethoxy-4-(2-propynyloxy)benzylidene]-3-propyl-1,3-thiazolidine-2,4-dione has been found to possess a range of biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-1β. It has also been found to induce apoptosis in cancer cells and inhibit their proliferation. In addition, 5-[3-Ethoxy-4-(2-propynyloxy)benzylidene]-3-propyl-1,3-thiazolidine-2,4-dione has been shown to improve glucose tolerance and insulin sensitivity in animal models of diabetes.

Advantages and Limitations for Lab Experiments

5-[3-Ethoxy-4-(2-propynyloxy)benzylidene]-3-propyl-1,3-thiazolidine-2,4-dione has several advantages for use in laboratory experiments. It is relatively easy to synthesize and has been found to be stable under a range of conditions. However, it also has some limitations, including its relatively low solubility in aqueous solutions and its potential toxicity at high concentrations.

Future Directions

There are several potential future directions for research on 5-[3-Ethoxy-4-(2-propynyloxy)benzylidene]-3-propyl-1,3-thiazolidine-2,4-dione. These include further studies on its mechanism of action, its potential applications in the treatment of inflammatory diseases, cancer, and diabetes, and the development of more effective analogs with improved pharmacokinetic properties. Additionally, the potential use of 5-[3-Ethoxy-4-(2-propynyloxy)benzylidene]-3-propyl-1,3-thiazolidine-2,4-dione as a tool for studying PPARγ signaling and its downstream effects warrants further investigation.

Synthesis Methods

The synthesis of 5-[3-Ethoxy-4-(2-propynyloxy)benzylidene]-3-propyl-1,3-thiazolidine-2,4-dione involves the reaction of 3-ethoxy-4-hydroxybenzaldehyde with propargyl bromide in the presence of potassium carbonate to yield 3-ethoxy-4-(2-propynyloxy)benzaldehyde. This intermediate is then reacted with 3-propyl-1,3-thiazolidine-2,4-dione in the presence of acetic anhydride to yield the final product, 5-[3-Ethoxy-4-(2-propynyloxy)benzylidene]-3-propyl-1,3-thiazolidine-2,4-dione.

Scientific Research Applications

5-[3-Ethoxy-4-(2-propynyloxy)benzylidene]-3-propyl-1,3-thiazolidine-2,4-dione has been studied extensively for its potential applications in various scientific research fields. It has been found to possess anti-inflammatory, anti-cancer, and anti-diabetic properties, making it a promising candidate for further research in these areas.

properties

Product Name

5-[3-Ethoxy-4-(2-propynyloxy)benzylidene]-3-propyl-1,3-thiazolidine-2,4-dione

Molecular Formula

C18H19NO4S

Molecular Weight

345.4 g/mol

IUPAC Name

(5Z)-5-[(3-ethoxy-4-prop-2-ynoxyphenyl)methylidene]-3-propyl-1,3-thiazolidine-2,4-dione

InChI

InChI=1S/C18H19NO4S/c1-4-9-19-17(20)16(24-18(19)21)12-13-7-8-14(23-10-5-2)15(11-13)22-6-3/h2,7-8,11-12H,4,6,9-10H2,1,3H3/b16-12-

InChI Key

SDQOKBQDYXPLKQ-VBKFSLOCSA-N

Isomeric SMILES

CCCN1C(=O)/C(=C/C2=CC(=C(C=C2)OCC#C)OCC)/SC1=O

SMILES

CCCN1C(=O)C(=CC2=CC(=C(C=C2)OCC#C)OCC)SC1=O

Canonical SMILES

CCCN1C(=O)C(=CC2=CC(=C(C=C2)OCC#C)OCC)SC1=O

Origin of Product

United States

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